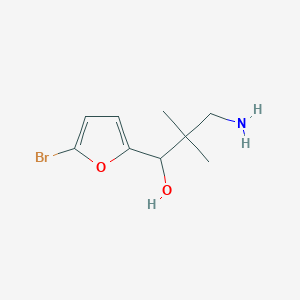
3-Amino-1-(5-bromofuran-2-yl)-2,2-dimethylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(5-bromofuran-2-yl)-2,2-dimethylpropan-1-ol is a chemical compound with the molecular formula C10H14BrNO2 It is characterized by the presence of an amino group, a brominated furan ring, and a dimethylpropanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-bromofuran-2-yl)-2,2-dimethylpropan-1-ol typically involves the bromination of a furan derivative followed by the introduction of the amino and dimethylpropanol groups. One common synthetic route includes:
Bromination: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Amination: The brominated furan is then subjected to nucleophilic substitution with an amine, such as ammonia or an alkylamine, to introduce the amino group.
Dimethylpropanol Introduction: The final step involves the addition of a dimethylpropanol group through a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(5-bromofuran-2-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The brominated furan ring can be reduced to form a furan derivative without the bromine atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or thiols in the presence of a suitable solvent like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of a furan derivative without the bromine atom.
Substitution: Formation of hydroxyl, thiol, or alkyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(5-bromofuran-2-yl)-2,2-dimethylpropan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(5-bromofuran-2-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the brominated furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-(5-bromofuran-2-yl)propan-1-ol: Similar structure but lacks the dimethylpropanol moiety.
3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol: Similar structure with a single methyl group instead of two.
Uniqueness
3-Amino-1-(5-bromofuran-2-yl)-2,2-dimethylpropan-1-ol is unique due to the presence of the dimethylpropanol group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.
Eigenschaften
Molekularformel |
C9H14BrNO2 |
|---|---|
Molekulargewicht |
248.12 g/mol |
IUPAC-Name |
3-amino-1-(5-bromofuran-2-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C9H14BrNO2/c1-9(2,5-11)8(12)6-3-4-7(10)13-6/h3-4,8,12H,5,11H2,1-2H3 |
InChI-Schlüssel |
QSVRCVJHAVUQID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN)C(C1=CC=C(O1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Bromo-3-([methyl(propan-2-YL)amino]methyl)aniline](/img/structure/B13153546.png)

![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-carboxamide](/img/structure/B13153551.png)

![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid](/img/structure/B13153566.png)
![5-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)furan-2-carbaldehyde](/img/structure/B13153576.png)


![4-Quinolinecarboxylic acid, 2-[(4-chlorophenyl)methyl]-3-hydroxy-](/img/structure/B13153590.png)
![(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B13153605.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13153607.png)
![3-Methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13153609.png)
